molecular formula C8H12O2 B1615573 4-acetylcyclohexan-1-one CAS No. 5034-21-9

4-acetylcyclohexan-1-one

Cat. No.: B1615573
CAS No.: 5034-21-9
M. Wt: 140.18 g/mol
InChI Key: LGJYVZNKQBEZGD-UHFFFAOYSA-N
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Description

4-acetylcyclohexan-1-one is an organic compound with the molecular formula C₈H₁₂O₂. It is a ketone derivative of cyclohexane, characterized by the presence of an acetyl group at the fourth position of the cyclohexane ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .

Scientific Research Applications

4-acetylcyclohexan-1-one has a wide range of applications in scientific research:

Safety and Hazards

Safety measures for handling 4-Acetylcyclohexanone include avoiding contact with skin and eyes, not breathing mist, gas, or vapors, and using personal protective equipment . In case of accidental release, dust formation should be avoided, and the area should be well-ventilated .

Future Directions

While specific future directions for 4-Acetylcyclohexanone are not mentioned in the sources, there is a general interest in the field of chemistry for advanced research with significant potential for high impact . This includes the development of new synthesis methods and the exploration of novel applications for chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-acetylcyclohexan-1-one can be synthesized through several methods. One common approach involves the acylation of cyclohexanone with acetic anhydride in the presence of a catalyst such as pyrrolidine. The reaction typically occurs in toluene under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts acylation of cyclohexanone using acetyl chloride and a Lewis acid catalyst like aluminum chloride. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-acetylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions typically yield alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are often employed.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-acetylcyclohexan-1-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating their activity. The compound’s acetyl group plays a crucial role in its reactivity, facilitating interactions with nucleophiles and electrophiles .

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone derivative of cyclohexane.

    2-Acetylcyclohexanone: Another acetylated cyclohexanone with the acetyl group at the second position.

    Cyclohexanol: The alcohol counterpart of cyclohexanone.

Uniqueness: 4-acetylcyclohexan-1-one is unique due to its specific acetylation at the fourth position, which imparts distinct chemical properties and reactivity compared to other similar compounds. This positional specificity influences its behavior in chemical reactions and its applications in various fields .

Properties

IUPAC Name

4-acetylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(9)7-2-4-8(10)5-3-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJYVZNKQBEZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336795
Record name 4-Acetylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5034-21-9
Record name 4-Acetylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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